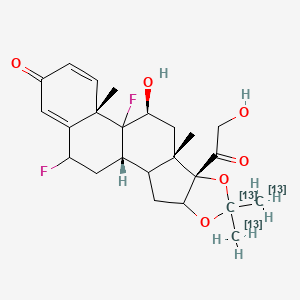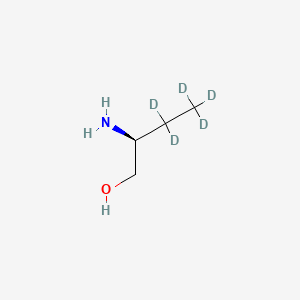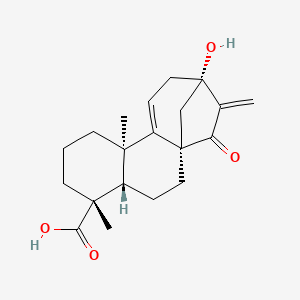
Pterisolic acid C
Übersicht
Beschreibung
Pterisolic acid C is a naturally occurring diterpenoid compound isolated from the fern species Pteris semipinnata. This compound belongs to the ent-kaurane family of diterpenoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential medicinal properties and its role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pterisolic acid C can be synthesized through a series of chemical reactions starting from simpler organic molecules. The synthetic route typically involves the formation of the ent-kaurane skeleton, followed by specific functional group modifications to yield this compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the fern Pteris semipinnata. The process includes harvesting the plant material, followed by solvent extraction using ethanol or other suitable solvents. The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Pterisolic acid C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst. The reactions are usually conducted under an inert atmosphere.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles. The reactions are often carried out in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Pterisolic acid C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of ent-kaurane diterpenoids and for developing new synthetic methodologies.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
The mechanism of action of pterisolic acid C involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of various enzymes and signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By activating the Nrf2 pathway, this compound enhances the expression of antioxidant and detoxification enzymes, thereby providing cytoprotective effects against oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Pterisolic acid C is part of a series of ent-kaurane diterpenoids, including pterisolic acids A, B, D, E, and F. These compounds share a similar core structure but differ in their functional groups and stereochemistry. Compared to its analogs, this compound is unique due to its specific hydroxyl and carboxyl group arrangements, which contribute to its distinct biological activities. Other similar compounds include ent-11alpha-hydroxy-15-oxokaur-16-en-19-oic acid, paniculoside III, and grandifloric acid, each with varying degrees of bioactivity and pharmacological properties.
Eigenschaften
IUPAC Name |
(1R,4S,5R,9R,13S)-13-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-12-15(21)19-9-5-13-17(2,7-4-8-18(13,3)16(22)23)14(19)6-10-20(12,24)11-19/h6,13,24H,1,4-5,7-11H2,2-3H3,(H,22,23)/t13-,17+,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEGAVNUGPZNDZ-OBHGLWADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)(C(=C)C4=O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@](C3)(C(=C)C4=O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194053 | |
| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401419-87-1 | |
| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the cytotoxic activity of Pterisolic acid C?
A1: [] this compound exhibited moderate cytotoxic activity against three human cancer cell lines: HCT-116 (colon cancer), HepG2 (liver cancer), and BGC-823 (gastric cancer). This suggests potential anti-cancer properties, although further research is needed to determine its mechanism of action and efficacy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



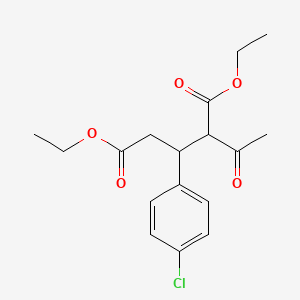


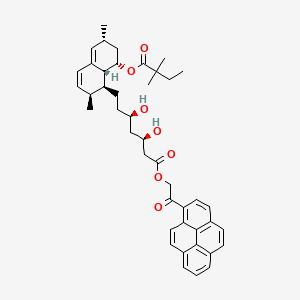

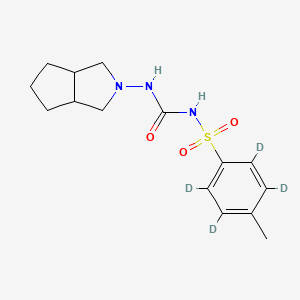


![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)
